molecular formula C9H8Cl3NO B050173 Benzyl 2,2,2-trichloroacetimidate CAS No. 81927-55-1

Benzyl 2,2,2-trichloroacetimidate

Cat. No. B050173
CAS RN: 81927-55-1
M. Wt: 252.5 g/mol
InChI Key: HUZCTWYDQIQZPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06348478B1

Procedure details

0.868 g of 60% sodium hydroxide was measured and placed in a 100 ml flask with a two-way cock, and the gas in the flask was replaced with nitrogen. The sodium hydroxide was twice washed with hexane, and then dried under reduced pressure. The gas in the flask was again replaced with nitrogen, and 20 ml of diethyl ether was then added to form a suspension. The flask was immersed in an ice water bath, and the suspension was stirred for about five minutes. 20 ml of an ether solution containing 7.19 g of benzyl alcohol was added by the use of a cannula, and the reaction solution was stirred at such a temperature for 20 minutes, mixed with 10 ml of trichloroacetonitrile dropwisely added thereto, and stirred for 2 hours, while the temperature of the solution was gradually raised up to room temperature. After the reaction was finished, the reaction solution was mixed with a methanol/hexane solution, and further stirred for 3 hours. The insolubles were filtered off. The filtrate was concentrated under reduced pressure, and then again mixed with hexane. The impurities were filtered off. The solvent was distilled away from the filtrate under reduced pressure to obtain the title compound as a yellow oil (14.84 g, 88%).
Quantity
0.868 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
7.19 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
methanol hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
88%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].CCOCC.[CH2:8]([OH:15])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[Cl:16][C:17]([Cl:21])([Cl:20])[C:18]#[N:19]>CO.CCCCCC>[Cl:16][C:17]([Cl:21])([Cl:20])[C:18]([O:15][CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[NH:19] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0.868 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
7.19 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
ClC(C#N)(Cl)Cl
Step Four
Name
methanol hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension was stirred for about five minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in a 100 ml flask with a two-way cock
WASH
Type
WASH
Details
The sodium hydroxide was twice washed with hexane
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
ADDITION
Type
ADDITION
Details
was then added
CUSTOM
Type
CUSTOM
Details
to form a suspension
CUSTOM
Type
CUSTOM
Details
The flask was immersed in an ice water bath
ADDITION
Type
ADDITION
Details
was added by the use of a cannula
STIRRING
Type
STIRRING
Details
the reaction solution was stirred at such a temperature for 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
dropwisely added
STIRRING
Type
STIRRING
Details
stirred for 2 hours, while the temperature of the solution
Duration
2 h
STIRRING
Type
STIRRING
Details
further stirred for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The insolubles were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
again mixed with hexane
FILTRATION
Type
FILTRATION
Details
The impurities were filtered off
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled away from the filtrate under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
ClC(C(=N)OCC1=CC=CC=C1)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 14.84 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.